molecular formula C19H17N3O4 B3007689 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1211675-93-2

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B3007689
CAS No.: 1211675-93-2
M. Wt: 351.362
InChI Key: WDHGEOXALYQIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several structural components including a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, and a pyridine ring. These components are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The compound’s structure suggests it might have interesting chemical properties. The presence of multiple aromatic rings could result in π-π stacking interactions. The nitrogen in the isoxazole and pyridine rings might participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the isoxazole ring can participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would likely be influenced by its structural features. For example, the presence of aromatic rings could increase its stability, while the nitrogen atoms might make it a base .

Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

Research indicates that certain compounds, structurally similar to the one , have been utilized as efficient fluorescent probes for mercury ions both in acetonitrile and in buffered aqueous solution. This application is crucial for environmental monitoring and analytical chemistry, particularly in detecting heavy metal contamination in water sources (Shao et al., 2011).

Corrosion Inhibitors

Derivatives of compounds with similar structural features have been synthesized and characterized for their potential as corrosion inhibitors. These compounds have shown promising inhibition efficiencies in protecting steel coupons in acidic medium, highlighting their significance in industrial applications to prevent metal corrosion (Yıldırım & Çetin, 2008).

Anticancer Activity

There's ongoing research into compounds with related structural elements for their potential anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran derivatives have been tested against human cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs. This suggests potential therapeutic applications in oncology (Hammam et al., 2005).

Inhibitory Activity on Kinases

Research into thiazolyl N-benzyl-substituted acetamide derivatives has shown that certain compounds are potent inhibitors of Src kinase, a protein implicated in the progression of various cancers. This highlights their potential use in developing targeted cancer therapies (Fallah-Tafti et al., 2011).

Future Directions

Research into compounds with similar structures is ongoing, and there may be potential for this compound in areas like medicinal chemistry or materials science .

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-19(21-12-14-3-1-2-6-20-14)11-15-10-17(26-22-15)13-4-5-16-18(9-13)25-8-7-24-16/h1-6,9-10H,7-8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGEOXALYQIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.